
(R)-3-(1-(tert-Butoxycarbonyl)-1H-indol-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(1-(tert-Butoxycarbonyl)-1H-indol-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a complex organic compound that features prominently in synthetic organic chemistry. This compound is characterized by the presence of tert-butoxycarbonyl (Boc) protecting groups, which are commonly used to protect amine functionalities during chemical synthesis. The indole moiety in the structure is a significant pharmacophore, making this compound of interest in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-(tert-Butoxycarbonyl)-1H-indol-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves multiple steps, starting from commercially available starting materials
Introduction of tert-Butoxycarbonyl Groups: This step involves the reaction of the starting amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Formation of the Indole Ring: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved reaction control, higher efficiency, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
®-3-(1-(tert-Butoxycarbonyl)-1H-indol-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In synthetic organic chemistry, ®-3-(1-(tert-Butoxycarbonyl)-1H-indol-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is used as an intermediate in the synthesis of more complex molecules. The Boc groups provide protection for amine functionalities, allowing for selective reactions at other sites on the molecule.
Biology and Medicine
The indole moiety in the compound is a key pharmacophore in many biologically active molecules. This compound can be used in the synthesis of potential drug candidates targeting various biological pathways.
Industry
In the pharmaceutical industry, this compound can be used in the development of new drugs. Its unique structure allows for the exploration of new chemical space in drug discovery.
Mecanismo De Acción
The mechanism of action of ®-3-(1-(tert-Butoxycarbonyl)-1H-indol-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid depends on its specific application. In medicinal chemistry, the indole moiety can interact with various biological targets, including enzymes and receptors. The Boc groups can be removed under acidic conditions to reveal the active amine functionalities, which can then interact with the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
®-3-(1-(tert-Butoxycarbonyl)-1H-indol-5-yl)-2-amino-propanoic acid: Similar structure but lacks one Boc group.
®-3-(1H-indol-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid: Similar structure but lacks one Boc group on the indole ring.
Uniqueness
The presence of two Boc groups in ®-3-(1-(tert-Butoxycarbonyl)-1H-indol-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid provides enhanced protection for the amine functionalities, allowing for more selective and controlled chemical reactions. This makes it a valuable intermediate in complex synthetic pathways.
Propiedades
Fórmula molecular |
C21H28N2O6 |
|---|---|
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-5-yl]propanoic acid |
InChI |
InChI=1S/C21H28N2O6/c1-20(2,3)28-18(26)22-15(17(24)25)12-13-7-8-16-14(11-13)9-10-23(16)19(27)29-21(4,5)6/h7-11,15H,12H2,1-6H3,(H,22,26)(H,24,25)/t15-/m1/s1 |
Clave InChI |
RJGUEVNZHWEUNL-OAHLLOKOSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](CC1=CC2=C(C=C1)N(C=C2)C(=O)OC(C)(C)C)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)N(C=C2)C(=O)OC(C)(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




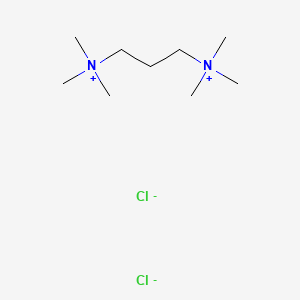
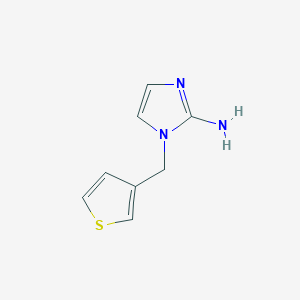
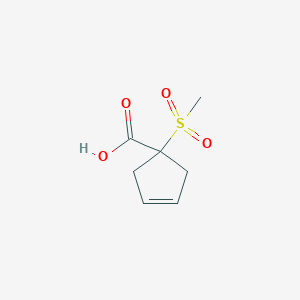

![5-Methyl-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13321443.png)
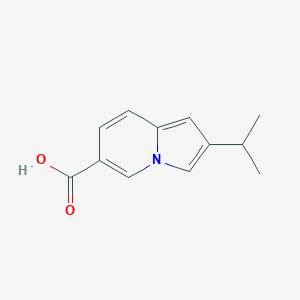
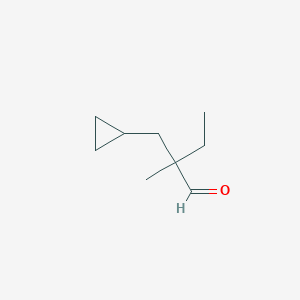
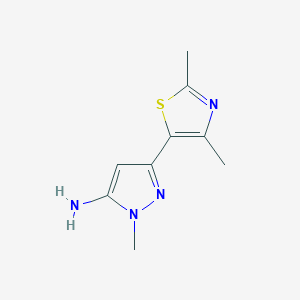
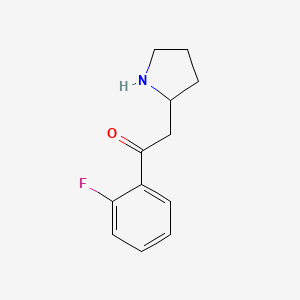
![3-[(Azetidin-1-yl)methyl]benzonitrile](/img/structure/B13321483.png)
![2-Ethyl-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13321488.png)
![5-Bromo-2-[(but-3-yn-2-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13321493.png)
